molecular formula C9H7BrN2O B2813943 5-(2-Bromophenyl)oxazol-2-amine CAS No. 1260795-33-2

5-(2-Bromophenyl)oxazol-2-amine

Cat. No.: B2813943
CAS No.: 1260795-33-2
M. Wt: 239.072
InChI Key: WREFEDQTTRWFRM-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)oxazol-2-amine is a brominated oxazole derivative with the molecular formula C₉H₇BrN₂O and a molecular weight of 239.07 g/mol . The compound features a bromine substituent at the ortho position of the phenyl ring attached to the oxazole core.

Properties

IUPAC Name

5-(2-bromophenyl)-1,3-oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-4-2-1-3-6(7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREFEDQTTRWFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(O2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromophenyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoaniline with glyoxal in the presence of a base, which facilitates the formation of the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to minimize side reactions and maximize efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can target the bromophenyl group, potentially replacing the bromine atom with hydrogen or other substituents.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions, often involving a palladium catalyst.

Major Products: The major products of these reactions include various substituted oxazole derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 5-(2-Bromophenyl)oxazol-2-amine exerts its effects is primarily through its interaction with biological targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity for certain molecular targets, leading to its observed biological effects.

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Bromine Substitution

The position of the bromine substituent significantly influences electronic and steric properties:

  • 5-(4-Bromophenyl)oxazol-2-amine (para-bromo isomer, C₉H₇BrN₂O ): Exhibits a planar phenyl ring due to symmetrical substitution, as confirmed by crystallographic analysis (space group P2₁/c , resolution 0.80 Å ) . The para-bromo derivative may exhibit enhanced stability in solid-state packing compared to the ortho isomer.
Table 1: Comparison of Bromophenyloxazol-2-amine Isomers
Property 5-(2-Bromophenyl)oxazol-2-amine 5-(4-Bromophenyl)oxazol-2-amine
Molecular Weight 239.07 g/mol 239.07 g/mol
Bromine Position Ortho Para
Crystallographic Symmetry N/A Monoclinic, P2₁/c
Reactivity in Coupling Lower (steric hindrance) Higher (planar structure)

Heterocycle Variations: Oxazole vs. Thiazole/Thiadiazole/Oxadiazole

Replacing the oxazole core with other heterocycles alters electronic properties and bioactivity:

  • 4-(4-Bromophenyl)-thiazol-2-amine : The thiazole core (with sulfur replacing oxygen) increases electron density, enhancing interactions with biological targets. Molecular docking studies show stronger binding to enzymes like mTORC1 compared to oxazole analogs .
  • 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine : The thiadiazole ring (two nitrogen atoms) improves thermal stability and exhibits fungicidal/insecticidal activity, unlike oxazole derivatives .
  • 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine : The oxadiazole core (higher nitrogen content) increases polarity, affecting solubility and bioavailability (logP = 2.1 ) .
Table 2: Heterocycle Comparison
Compound Heterocycle Key Properties Biological Activity
This compound Oxazole Moderate polarity, steric hindrance Understudied
4-(4-Bromophenyl)-thiazol-2-amine Thiazole High electron density Anticancer
5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine Thiadiazole Thermal stability (>200°C decomposition) Insecticidal
5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine Oxadiazole High polarity, logP = 2.1 Anti-inflammatory

Substituent Effects: Bromine vs. Nitro/Trifluoromethyl Groups

Electron-withdrawing substituents modulate reactivity and bioactivity:

  • 4-(4-Nitrophenyl)oxazol-2-amine: The nitro group (-NO₂) increases electrophilicity, enabling nucleophilic substitution reactions. Synthesized via sonochemical methods with 85% yield, compared to thermal methods (70% yield) .
  • 5-(Trifluoromethyl)oxazol-2-amine : The -CF₃ group enhances metabolic stability and bioavailability (Molecular Weight = 152.08 g/mol ) .
Table 3: Substituent Impact on Properties
Compound Substituent Key Reactivity/Bioactivity Synthesis Yield
This compound -Br (ortho) Steric hindrance limits coupling reactions N/A
4-(4-Nitrophenyl)oxazol-2-amine -NO₂ (para) High electrophilicity, sonochemical synthesis 85%
5-(Trifluoromethyl)oxazol-2-amine -CF₃ Enhanced metabolic stability N/A

Biological Activity

Overview

5-(2-Bromophenyl)oxazol-2-amine is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure features an oxazole ring substituted with a bromophenyl group, which enhances its interaction with various biological targets. This article delves into the compound's synthesis, biological activities, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves the cyclization of 2-bromoaniline with glyoxal in the presence of a base. This method allows for the formation of the oxazole ring efficiently. The reaction conditions can be optimized to increase yield and purity, utilizing advanced catalysts and controlled environments to minimize side reactions.

Biological Activities

This compound has been investigated for various biological activities:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives possess broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for some derivatives range from 500 to 15.625 µg/ml, highlighting their potential as new antibacterial agents against drug-resistant strains .

Anticancer Potential

Preliminary studies suggest that this compound may also have anticancer properties. Its derivatives are being explored for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The oxazole moiety is believed to play a crucial role in these activities by interacting with specific cellular targets.

The biological effects of this compound are primarily attributed to its ability to modulate enzyme activity and receptor interactions. The oxazole ring can interact with various enzymes, while the bromophenyl group enhances binding affinity and specificity, potentially leading to more pronounced biological effects.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeKey Differences
5-(2-Chlorophenyl)oxazol-2-amineChlorine instead of BromineDifferent reactivity and biological activity profiles
5-(2-Fluorophenyl)oxazol-2-amineFluorine substitutionVariations in pharmacokinetics and interaction profiles

These comparisons illustrate how the presence of different halogen substitutions can significantly alter the chemical reactivity and biological activity of oxazole derivatives.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that certain derivatives showed MIC values comparable to standard antibiotics against resistant strains of bacteria like Pseudomonas aeruginosa .
  • Pharmacophore Analysis : Research involving structure-activity relationship (SAR) analysis indicated that modifications in the oxazole ring could enhance antimicrobial potency, suggesting pathways for further drug development .
  • In Vitro Studies : Additional in vitro studies have confirmed that some derivatives exhibit cytotoxic effects on cancer cell lines, supporting their potential use in cancer therapy.

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